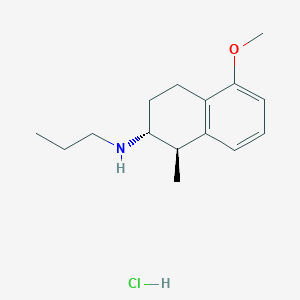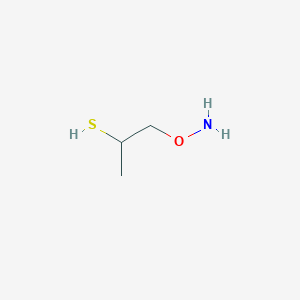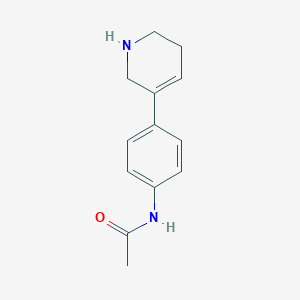
2,3-Bis(trifluoromethylsulfonyloxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(trifluoromethylsulfonyloxy)naphthalene is a chemical compound characterized by the presence of two trifluoromethylsulfonyloxy groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethylsulfonyloxy)naphthalene typically involves the reaction of naphthalene with trifluoromethanesulfonic anhydride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2 and 3 positions of the naphthalene ring. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(trifluoromethylsulfonyloxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form naphthalene derivatives with different functional groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of naphthalene derivatives with higher oxidation states.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as tetrahydrofuran, dichloromethane, and acetonitrile under controlled temperatures and pressures .
Major Products Formed
The major products formed from the reactions of this compound include naphthalene derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups. These products are often used as intermediates in the synthesis of more complex organic compounds .
Applications De Recherche Scientifique
2,3-Bis(trifluoromethylsulfonyloxy)naphthalene has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 2,3-Bis(trifluoromethylsulfonyloxy)naphthalene involves the interaction of its trifluoromethylsulfonyloxy groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The compound can also participate in redox reactions, influencing the oxidative state of the target molecules and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Bis(trifluoromethylsulfonyloxy)naphthalene
- 2,6-Bis(trifluoromethylsulfonyloxy)naphthalene
- 1,3-Bis(trifluoromethylsulfonyloxy)benzene
Uniqueness
2,3-Bis(trifluoromethylsulfonyloxy)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. Compared to its isomers, such as 2,7-Bis(trifluoromethylsulfonyloxy)naphthalene, the 2,3-substitution pattern offers different steric and electronic effects, leading to variations in reaction outcomes and applications .
Propriétés
Formule moléculaire |
C12H6F6O6S2 |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
[3-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-7-3-1-2-4-8(7)6-10(9)24-26(21,22)12(16,17)18/h1-6H |
Clé InChI |
FXSNAXDYVAKLJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)



